molecular formula C24H32O7 B14099973 [2-[(8S,9S,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] ethyl carbonate

[2-[(8S,9S,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] ethyl carbonate

Cat. No.: B14099973
M. Wt: 432.5 g/mol
InChI Key: HKSQFFNCFBOGLN-VHPRQECZSA-N
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Description

[2-[(8S,9S,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] ethyl carbonate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, a cyclopenta[a]phenanthrene core, and an ethyl carbonate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(8S,9S,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] ethyl carbonate typically involves multi-step organic reactions. The starting materials often include steroids or related compounds, which undergo a series of hydroxylation, oxidation, and esterification reactions. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control is common. Additionally, the optimization of reaction parameters to minimize by-products and enhance efficiency is a key focus in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

[2-[(8S,9S,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] ethyl carbonate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The ethyl carbonate moiety can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for controlling the reaction pathways and yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

[2-[(8S,9S,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] ethyl carbonate has diverse applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of [2-[(8S,9S,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] ethyl carbonate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing downstream signaling cascades. This can result in various biological effects, such as changes in gene expression, protein function, and cellular behavior.

Comparison with Similar Compounds

Similar Compounds

    Cortisol: Shares a similar steroidal structure but differs in functional groups.

    Hydrocortisone: Another steroid with similar core structure but different substituents.

    Prednisolone: A synthetic steroid with structural similarities but distinct pharmacological properties.

Uniqueness

The uniqueness of [2-[(8S,9S,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] ethyl carbonate lies in its specific combination of functional groups and its potential applications across various scientific disciplines. Its ability to undergo diverse chemical reactions and its interaction with multiple molecular targets make it a valuable compound for research and industrial use.

Properties

Molecular Formula

C24H32O7

Molecular Weight

432.5 g/mol

IUPAC Name

[2-[(8S,9S,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] ethyl carbonate

InChI

InChI=1S/C24H32O7/c1-4-30-21(28)31-13-19(27)24(29)10-8-17-16-6-5-14-11-15(25)7-9-22(14,2)20(16)18(26)12-23(17,24)3/h7,9,11,16-18,20,26,29H,4-6,8,10,12-13H2,1-3H3/t16-,17-,18-,20+,22?,23-,24-/m0/s1

InChI Key

HKSQFFNCFBOGLN-VHPRQECZSA-N

Isomeric SMILES

CCOC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=CC34C)O)C)O

Canonical SMILES

CCOC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O

Origin of Product

United States

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